alpha-Cyclopropyl-3-pyridinemethanol
Overview
Description
Alpha-Cyclopropyl-3-pyridinemethanol is a chemical compound that has garnered significant attention due to its potential therapeutic and industrial applications. It is a cyclopropyl derivative of pyridine, characterized by a unique chemical structure that makes it a promising candidate for drug development and manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Cyclopropyl-3-pyridinemethanol typically involves the cyclopropylation of pyridine derivatives. One common method includes the reaction of 3-pyridinemethanol with cyclopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Alpha-Cyclopropyl-3-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: Alpha-cyclopropyl-3-pyridinemethanone.
Reduction: Alpha-cyclopropyl-3-piperidinemethanol.
Substitution: Alpha-cyclopropyl-3-pyridinemethyl chloride or bromide.
Scientific Research Applications
Alpha-Cyclopropyl-3-pyridinemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-Cyclopropyl-3-pyridinemethanol involves its interaction with specific molecular targets. It is believed to modulate certain enzymatic pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and anti-inflammatory processes.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-3-pyridinemethanone
- Cyclopropyl-3-piperidinemethanol
- Cyclopropyl-3-pyridinemethyl chloride
Uniqueness
Alpha-Cyclopropyl-3-pyridinemethanol stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
Alpha-Cyclopropyl-3-pyridinemethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a cyclopropyl group attached to a pyridine ring, which contributes to its distinct chemical and biological properties. The presence of the cyclopropyl moiety enhances the compound's stability and reactivity, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Preliminary studies suggest that it modulates enzymatic pathways involved in neurotransmitter regulation and exhibits anti-inflammatory properties. However, the precise molecular targets and pathways remain under investigation.
Biological Activity Overview
Research has highlighted several key biological activities associated with this compound:
- Neurotransmitter Modulation : It is believed to influence neurotransmitter systems, which could have implications for neurological disorders.
- Anti-inflammatory Effects : The compound shows potential in reducing inflammation, which is crucial for conditions like arthritis and other inflammatory diseases.
- Cytotoxicity : Initial studies indicate that this compound may exhibit cytotoxic effects against certain tumor cell lines, although further research is needed to establish its efficacy and safety profile .
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key characteristics:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Cyclopropyl group + pyridine | Neurotransmitter modulation, anti-inflammatory |
Cyclopropyl-3-pyridinemethanone | Cyclopropyl group + ketone | Limited studies on cytotoxicity |
Cyclopropyl-3-piperidinemethanol | Cyclopropyl group + piperidine | Potential analgesic properties |
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound against various human tumor cell lines. The results indicated that the compound exhibited selective cytotoxicity, particularly against lines such as HeLa and PC-3. The IC50 values ranged from 40 µM to 100 µM, suggesting a moderate level of potency .
Case Study 2: Anti-inflammatory Activity
In another investigation, this compound was tested for its anti-inflammatory effects using an in vitro model of inflammation. The compound significantly reduced the production of pro-inflammatory cytokines when compared to control groups. This suggests its potential utility in treating inflammatory diseases .
Properties
IUPAC Name |
cyclopropyl(pyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7,9,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBLTZRJXSRDQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CN=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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